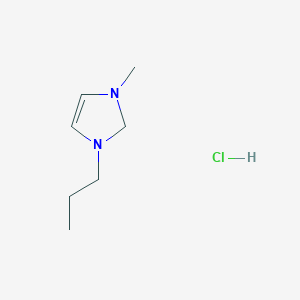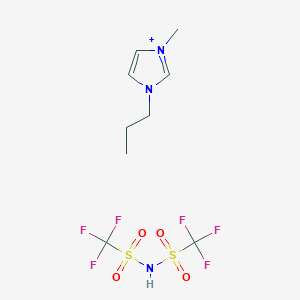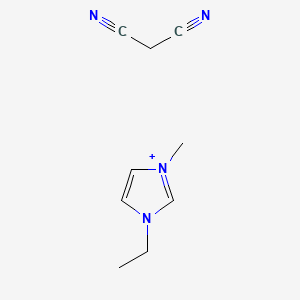
3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 3-Ethyl-1-methylimidazolium bromide, Sodium Cyanide
Conditions: The reaction is performed in a polar solvent like dimethyl sulfoxide (DMSO) at room temperature.
Product: 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile typically involves the alkylation of 1-methylimidazole with ethyl halides, followed by the introduction of the propanedinitrile group. A common synthetic route is as follows:
-
Alkylation of 1-Methylimidazole
Reagents: 1-Methylimidazole, Ethyl Bromide
Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile at elevated temperatures (around 80-100°C) under reflux conditions.
Product: 3-Ethyl-1-methylimidazolium bromide
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazolium-based oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propanedinitrile group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in polar solvents at moderate temperatures.
Major Products
Oxidation: Imidazolium oxides
Reduction: Reduced imidazolium derivatives
Substitution: Imidazolium compounds with substituted nucleophiles
Scientific Research Applications
3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in ionic liquid-based reactions due to its stability and ionic nature.
Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Explored for its potential in drug delivery systems, leveraging its ionic properties to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic polymers and conductive materials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile exerts its effects involves interactions with molecular targets through ionic and hydrogen bonding. The imidazolium cation interacts with negatively charged sites on target molecules, while the propanedinitrile group can participate in additional bonding interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Methyl-3-octylimidazolium hexafluorophosphate
Uniqueness
Compared to these similar compounds, 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile offers unique properties due to the presence of the propanedinitrile group
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C3H2N2/c1-3-8-5-4-7(2)6-8;4-2-1-3-5/h4-6H,3H2,1-2H3;1H2/q+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBODXYBLWJEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
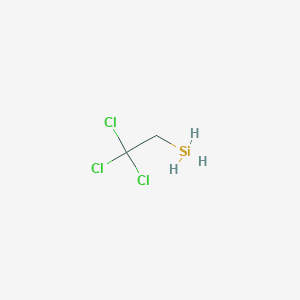
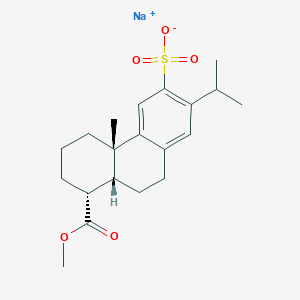
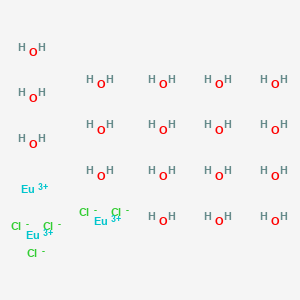

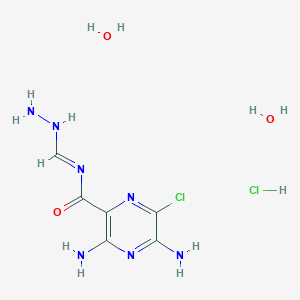
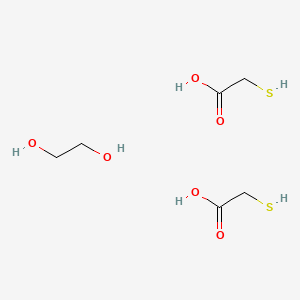
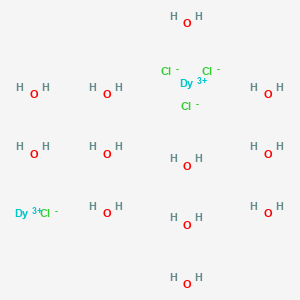
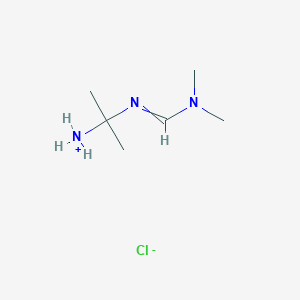
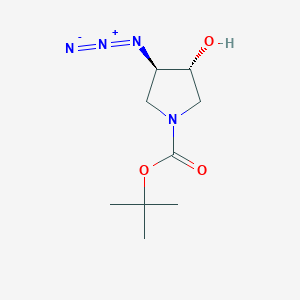
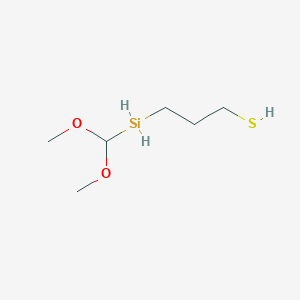
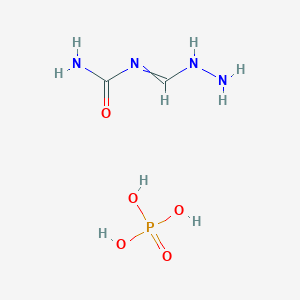
![(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid](/img/structure/B8065728.png)
